molecular formula C16H30N2O2 B2375433 (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-36-0

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

カタログ番号: B2375433
CAS番号: 1286207-36-0
分子量: 282.428
InChIキー: CHEMJXXSYPKSTH-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core with a tert-butyl carbamate group at the 3-position and a cyclohexylmethyl substituent at the 1-position. Key properties include:

  • CAS No.: 178688-10-3
  • Molecular Formula: C₁₅H₂₈N₂O₂
  • Molecular Weight: 268.4 g/mol
  • Stereochemistry: S-configuration at the pyrrolidine chiral center .

The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The cyclohexylmethyl substituent contributes to steric bulk and lipophilicity, making the compound valuable in medicinal chemistry as an intermediate for drug candidates targeting enzymes or receptors sensitive to stereochemistry and hydrophobicity .

特性

IUPAC Name

tert-butyl N-[(3S)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMJXXSYPKSTH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

作用機序

The mechanism of action of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Structural Variations and Stereochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name (CAS No.) Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate (178688-10-3) Cyclohexylmethyl S C₁₅H₂₈N₂O₂ 268.4 High lipophilicity; chiral drug intermediate
(R)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate (N/A) 4-Fluorobenzyl R C₁₆H₂₂FN₂O₂ 293.36 Enhanced electronic effects; potential CNS applications due to fluorinated aryl group
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (99735-30-5) Benzyl Racemic C₁₆H₂₄N₂O₂ 276.37 Versatile intermediate; lower steric hindrance than cyclohexylmethyl
(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate (1286207-75-7) 3-Fluorobenzoyl S C₁₆H₂₁FN₂O₃ 308.35 Amide linkage increases polarity; stability in acidic conditions
(S)-tert-Butyl 1-neopentylpyrrolidin-3-ylcarbamate (N/A) Neopentyl (2,2-dimethylpropyl) S C₁₄H₂₇N₂O₂ 255.38 Compact substituent; reduced steric hindrance compared to cyclohexylmethyl

Key Comparative Insights

Fluorinated Aryl Groups (e.g., 4-fluorobenzyl, 3-fluorobenzoyl): Introduce electron-withdrawing effects, enhancing metabolic stability and influencing electronic interactions in receptor binding . Benzyl vs. Benzoyl: Benzyl (CH₂-linked) groups are less polar than benzoyl (C=O-linked), affecting solubility and pharmacokinetic profiles .

Stereochemical Influence :

  • The S-configuration in the target compound and its analogs (e.g., 1286207-75-7) is critical for chiral recognition in biological systems. For example, the R-enantiomer of 4-fluorobenzyl derivative may exhibit divergent binding affinities in enzyme assays .

Synthetic Accessibility :

  • The target compound’s synthesis involves HCl-mediated deprotection steps (e.g., in dichloromethane), yielding stable intermediates .
  • In contrast, analogs like the 3-nitropyridin-2-yl derivative (CAS: 1233860-11-1) require nitration and coupling steps, often with lower yields (e.g., 3% in multi-step reactions) .

生物活性

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₉H₁₈N₂O₂
  • CAS Number : 1286207-36-0
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CCNC1

Target of Action

The specific biological targets for this compound have not been definitively identified. However, it shares structural similarities with other pyrrolidine derivatives, which have been shown to interact with various biological targets, including receptors and enzymes.

Mode of Action

Pyrrolidine derivatives typically exhibit their biological effects through several mechanisms:

  • Receptor Binding : They may modulate the activity of neurotransmitter receptors.
  • Enzyme Inhibition : Some compounds in this class act as inhibitors of specific enzymes, influencing metabolic pathways.
  • Ion Channel Modulation : They can affect ion channel activity, altering cellular excitability and signaling.

Neuropharmacological Effects

Given its structural resemblance to other psychoactive compounds, this compound may possess neuropharmacological properties. Pyrrolidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Research Findings and Case Studies

A review of the literature reveals several studies that provide insights into the biological activity of similar compounds:

  • Antibacterial Activity :
    • A study demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the pyrrolidine ring could enhance antibacterial potency .
  • Neuroactive Compounds :
    • Research has shown that pyrrolidine derivatives can influence dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
  • Therapeutic Potential :
    • The compound's ability to interact with various biological pathways suggests it could be explored as a therapeutic agent in drug development, particularly for conditions requiring modulation of receptor activity or enzyme inhibition .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA
NeuropharmacologicalPotential modulation of neurotransmitters
Enzyme InhibitionPossible inhibition in metabolic pathways

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate?

Answer:
A multi-step approach is typically used:

Core Formation : React tert-butyl carbamate with a pyrrolidine derivative (e.g., 1-(cyclohexylmethyl)pyrrolidin-3-amine) under mild conditions (20–60°C) in dichloromethane or THF .

Chiral Control : Use enantioselective catalysis (e.g., chiral auxiliaries or asymmetric alkylation) to ensure (S)-configuration at the pyrrolidine ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
Key Reference: European patent applications detail similar carbamate syntheses using tert-butyl protecting groups and cyclohexylmethyl moieties .

Advanced: How can reaction yields be optimized for the alkylation step in synthesizing the cyclohexylmethyl-substituted pyrrolidine intermediate?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the pyrrolidine nitrogen .
  • Base Optimization : Test strong bases (e.g., NaH) versus milder alternatives (K₂CO₃) to minimize side reactions .
  • Temperature Control : Maintain 0–40°C to prevent racemization or over-alkylation.
  • Monitoring : Track reaction progress via TLC or LC-MS to halt at optimal conversion .
    Note: Patent data suggests yields >80% are achievable with precise stoichiometry and inert atmospheres .

Basic: What analytical techniques are critical for confirming the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare measured [α]D values against literature standards for the (S)-enantiomer .
  • NMR Spectroscopy : Analyze splitting patterns in ¹H-NMR (e.g., diastereotopic protons) to confirm stereochemical integrity .

Advanced: How can researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies of this compound?

Answer:

  • Metabolic Stability : Assess tert-butyl hydroxylation (a common metabolic pathway) via LC-MS to identify unstable intermediates .
  • Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify plasma protein binding, which may reduce bioavailability .
  • Dose Adjustments : Conduct pharmacokinetic studies (Cmax, AUC) to correlate in vitro IC50 with effective in vivo doses .
    Data Conflict Example: Reduced in vivo efficacy might stem from rapid metabolism of the tert-butyl group, necessitating prodrug strategies .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., dichloromethane) .
  • Storage : Store at 2–8°C under nitrogen to prevent degradation or moisture uptake .

Advanced: How does the stereochemistry of the pyrrolidine ring influence interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Docking Studies : Perform molecular modeling (e.g., AutoDock) to compare (S)- and (R)-enantiomer binding affinities at active sites .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions enabled by the (S)-configuration .
  • In Vitro Assays : Test enantiomers separately in enzyme inhibition assays (e.g., fluorescence polarization) to quantify stereospecific activity .
    Example: (S)-enantiomers of analogous carbamates show 10-fold higher affinity for dopamine transporters than (R)-forms .

Basic: What solvent systems are effective for recrystallizing this compound to achieve >99% purity?

Answer:

  • Binary Mixtures : Ethyl acetate/hexane (1:3) or methanol/water (4:1) are optimal for slow crystallization .
  • Temperature Gradient : Dissolve at 50–60°C and cool gradually to 4°C to maximize crystal formation.
  • Purity Validation : Confirm via melting point analysis and HPLC (retention time consistency) .

Advanced: How can researchers mitigate tert-butyl group cleavage during long-term storage or under acidic conditions?

Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to storage containers .
  • pH Buffering : Formulate in neutral buffers (pH 6–8) to prevent acid-catalyzed hydrolysis .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .

Basic: What spectroscopic signatures in ¹³C-NMR distinguish the tert-butyl carbamate group in this compound?

Answer:

  • Quaternary Carbon : A peak at ~80–85 ppm corresponds to the tert-butyl carbon bonded to oxygen .
  • Carbonyl Signal : The carbamate C=O appears at ~155–160 ppm .
  • Cyclohexylmethyl CH₂ : Resonances at 25–35 ppm indicate the aliphatic cyclohexylmethyl chain .

Advanced: What strategies can elucidate the metabolic fate of this compound in hepatic microsomal assays?

Answer:

  • Metabolite Profiling : Incubate with liver microsomes + NADPH, then analyze via UPLC-QTOF-MS to detect hydroxylated or demethylated products .
  • CYP Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
  • Isotope Labeling : Synthesize a deuterated tert-butyl analog to track metabolic pathways via mass shifts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。